molecular formula C16H18N4O2 B2618346 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 1788543-25-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2618346
CAS RN: 1788543-25-8
M. Wt: 298.346
InChI Key: AYZMCMQDUHHYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of imidazo[1,2-b]pyrazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research has led to the development of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, demonstrating significant antioxidant activities through in vitro tests. These studies highlight the chemical's utility in exploring new coordination complexes with potential antioxidant applications (Chkirate et al., 2019).

Anticonvulsant Activity

Another study synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, revealing their anticonvulsant properties against seizures induced by maximal electroshock. This highlights the compound's potential in the development of new anticonvulsant drugs (Aktürk et al., 2002).

Insecticidal Properties

A study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's role in developing innovative insecticides (Fadda et al., 2017).

Antimicrobial and Molecular Docking Studies

Pyrazole-imidazole-triazole hybrids have been synthesized, with antimicrobial activity evaluated through molecular docking studies. This demonstrates the compound's applicability in creating new antimicrobial agents (Punia et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is PI3Kγ . PI3Kγ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .

Mode of Action

The compound 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide acts by inhibiting PI3Kγ . By inhibiting this enzyme, the compound can interfere with the cellular functions that PI3Kγ is involved in, such as cell growth and survival .

Biochemical Pathways

The inhibition of PI3Kγ by 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide affects various biochemical pathways. These include pathways related to cell growth, proliferation, and survival . The downstream effects of this inhibition can lead to a decrease in these cellular functions, which can be beneficial in the treatment of diseases such as cancer .

Result of Action

The molecular and cellular effects of the action of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide are primarily related to its inhibition of PI3Kγ . This inhibition can lead to a decrease in cell growth and survival, which can be beneficial in the treatment of diseases such as cancer .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(3-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is not explicitly mentioned in the available literature

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-4-2-3-13(11-14)12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZMCMQDUHHYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.